molecular formula C26H22FNO6 B2689052 (Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951975-72-7

(Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2689052
CAS No.: 951975-72-7
M. Wt: 463.461
InChI Key: AXZYFKSPGWBKCL-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(4-fluorophenyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H22FNO6 and its molecular weight is 463.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods and Structural Analysis : The compound and its derivatives, such as benzoxazines, have been synthesized through various methods including palladium-catalyzed oxidative cyclization-methoxycarbonylation and regioselective fluorination techniques. These methods highlight the importance of precise synthetic strategies to achieve desired fluorinated derivatives for further applications. The structural analysis through spectroscopic methods (IR, NMR, MS) confirms the successful synthesis of these compounds and their specific configurations (Pancrazzi et al., 2017) (Mirallai et al., 2019).

  • Chemical Modifications for Enhanced Properties : Alterations in the molecular structure, such as the introduction of fluorine atoms, have been explored to modify the properties of these compounds. For example, regioselective fluorination has been utilized to produce fluorinated derivatives, which are crucial for exploring their bioactivity and material properties (Gabriele et al., 2006).

Potential Applications

  • Photophysical Properties : The synthesis of coordination polymers incorporating drug ligands like Enoxacin, and their photoluminescence properties, opens up possibilities for these compounds in optical materials and sensors. The structural uniqueness of these polymers, combined with their luminescent properties, demonstrates the potential of fluorinated heterocycles in developing new materials (Yu et al., 2006).

  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains. This suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the importance of fluorine atoms in enhancing bioactivity (Desai et al., 2013).

  • Herbicidal and Antitumor Activities : The modification of these compounds has led to variations in their biological activities, including herbicidal and antitumor properties. This indicates the broad spectrum of potential applications these compounds may have, from agriculture to medicine, depending on their specific molecular modifications (Hamprecht et al., 2004).

Properties

IUPAC Name

(2Z)-8-(4-fluorophenyl)-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6/c1-30-21-10-4-15(24(31-2)26(21)32-3)12-22-23(29)18-9-11-20-19(25(18)34-22)13-28(14-33-20)17-7-5-16(27)6-8-17/h4-12H,13-14H2,1-3H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZYFKSPGWBKCL-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.